An In-depth Technical Guide to 4-[4-(Bromomethyl)Phenyl]-1,2,3-Thiadiazole: Properties, Synthesis, and Applications in Drug Discovery
An In-depth Technical Guide to 4-[4-(Bromomethyl)Phenyl]-1,2,3-Thiadiazole: Properties, Synthesis, and Applications in Drug Discovery
Introduction
In the landscape of modern medicinal chemistry, heterocyclic compounds are foundational scaffolds for the development of novel therapeutic agents. Among these, the 1,2,3-thiadiazole ring system has garnered significant interest due to its unique electronic properties and diverse pharmacological activities. This guide provides a comprehensive technical overview of a particularly reactive and versatile derivative: 4-[4-(Bromomethyl)Phenyl]-1,2,3-Thiadiazole.
This compound serves as a critical building block, merging the established biological significance of the 1,2,3-thiadiazole core with the reactive potential of a benzylic bromide. This combination makes it an invaluable intermediate for synthesizing a wide array of more complex molecules, particularly in the pursuit of new anticancer and antimicrobial agents.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical properties, a detailed synthesis protocol, reactivity profile, and potential applications, all grounded in established scientific literature.
Physicochemical and Structural Properties
4-[4-(Bromomethyl)Phenyl]-1,2,3-Thiadiazole is a solid organic compound characterized by a 1,2,3-thiadiazole ring attached to a phenyl ring at the 4-position, which in turn is substituted with a bromomethyl group at its para-position.[1]
Core Chemical Attributes
| Property | Value | Reference(s) |
| CAS Number | 163798-92-3 | [3] |
| Molecular Formula | C₉H₇BrN₂S | [3] |
| Molecular Weight | 255.13 g/mol | [3] |
| Alternate Name | 4-(1,2,3-Thiadiazol-4-yl)benzyl bromide | [3] |
| Melting Point | Not explicitly reported. Estimated to be higher than the 77-78°C of 4-phenyl-1,2,3-thiadiazole due to increased molecular weight and potential for intermolecular interactions.[4] | N/A |
| Physical Form | Expected to be a solid at room temperature. | N/A |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. | N/A |
Structural Representation
The molecular structure combines the aromatic, electron-withdrawing 1,2,3-thiadiazole ring with a reactive benzylic bromide functional group.
Caption: 2D structure of 4-[4-(Bromomethyl)Phenyl]-1,2,3-Thiadiazole.
Synthesis Methodology
The synthesis of 4-[4-(Bromomethyl)Phenyl]-1,2,3-Thiadiazole is not explicitly detailed in a single publication but can be reliably achieved through a two-step process. This involves the initial synthesis of 4-(p-tolyl)-1,2,3-thiadiazole via the Hurd-Mori reaction, followed by a selective benzylic bromination.
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of the title compound.
Detailed Experimental Protocol
Step 1: Synthesis of 4-(p-tolyl)-1,2,3-thiadiazole via Hurd-Mori Reaction
The Hurd-Mori reaction is a classic and efficient method for synthesizing 1,2,3-thiadiazoles from hydrazones and thionyl chloride.[5]
-
Semicarbazone Formation:
-
To a solution of 4-methylacetophenone (1 equivalent) in ethanol, add an aqueous solution of semicarbazide hydrochloride (1 equivalent) and sodium acetate (1.5 equivalents).
-
Reflux the mixture for 2-3 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture in an ice bath to precipitate the 4-methylacetophenone semicarbazone.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
-
Cyclization:
-
Suspend the dried semicarbazone (1 equivalent) in a suitable solvent such as dichloromethane or toluene.
-
Cool the suspension to 0-5 °C in an ice bath.
-
Slowly add thionyl chloride (2-3 equivalents) dropwise, maintaining the temperature below 10 °C. Caution: This reaction is exothermic and releases HCl and SO₂ gas; it must be performed in a well-ventilated fume hood.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction by pouring it over crushed ice.
-
Separate the organic layer, wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 4-(p-tolyl)-1,2,3-thiadiazole.
-
Step 2: Benzylic Bromination
-
Dissolve 4-(p-tolyl)-1,2,3-thiadiazole (1 equivalent) in a dry, non-polar solvent such as carbon tetrachloride (CCl₄).
-
Add N-Bromosuccinimide (NBS) (1.1 equivalents) and a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN).
-
Reflux the mixture, using a heat lamp to initiate the reaction if necessary, until the reaction is complete (monitored by TLC or the disappearance of the less dense NBS from the top of the solvent).
-
Cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure. The resulting crude 4-[4-(Bromomethyl)Phenyl]-1,2,3-Thiadiazole can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).
Spectroscopic Characterization (Predicted)
¹H NMR (Proton Nuclear Magnetic Resonance)
-
Thiadiazole Proton (H-5): A singlet is expected for the proton on the thiadiazole ring, likely in the downfield region of δ 8.5-9.5 ppm. For a similar compound, 4-bromobenzo[1,2-d:4,5-d′]bis([1][5]thiadiazole), this proton appears at δ 9.27 ppm.[8]
-
Aromatic Protons: The protons on the phenyl ring will appear as two doublets in the aromatic region (δ 7.5-8.5 ppm), characteristic of a 1,4-disubstituted benzene ring.
-
Benzylic Protons (-CH₂Br): A singlet corresponding to the two protons of the bromomethyl group is expected around δ 4.5-5.0 ppm.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
-
Thiadiazole Carbons: The two carbon atoms of the thiadiazole ring are expected to resonate at approximately δ 145-165 ppm.[9]
-
Aromatic Carbons: The carbons of the phenyl ring will appear in the typical aromatic region of δ 125-140 ppm.
-
Benzylic Carbon (-CH₂Br): The carbon of the bromomethyl group is expected to appear significantly downfield in the aliphatic region, likely around δ 30-35 ppm.
FT-IR (Fourier-Transform Infrared Spectroscopy)
-
Aromatic C-H stretching: Bands around 3000-3100 cm⁻¹.
-
C=C and C=N stretching (aromatic and thiadiazole rings): Multiple bands in the 1400-1600 cm⁻¹ region.
-
C-Br stretching: A band in the lower frequency region, typically 500-600 cm⁻¹.
-
C-H bending (p-disubstituted benzene): A strong band around 800-850 cm⁻¹.
Mass Spectrometry
-
Molecular Ion (M⁺): The mass spectrum should show a characteristic isotopic pattern for a compound containing one bromine atom, with two peaks of nearly equal intensity at m/z 254 and 256.
-
Fragmentation: A prominent fragment would be the loss of the bromine atom, resulting in a cation at m/z 175. Another likely fragmentation pathway is the loss of N₂, a characteristic fragmentation of 1,2,3-thiadiazoles.
Chemical Reactivity and Mechanistic Insights
The reactivity of 4-[4-(Bromomethyl)Phenyl]-1,2,3-Thiadiazole is dominated by the benzylic bromide, making it an excellent electrophile for nucleophilic substitution reactions.
Nucleophilic Substitution at the Benzylic Carbon
The bromomethyl group is highly susceptible to attack by a wide range of nucleophiles. This is due to the stability of the resulting benzylic carbocation intermediate, which is further stabilized by the phenyl ring.
Caption: General Sₙ2 reaction mechanism with a nucleophile.
This reactivity allows for the facile introduction of various functional groups, including:
-
Amines: Reaction with primary or secondary amines to form substituted benzylamines.
-
Alcohols/Phenols: Formation of ethers via Williamson ether synthesis.
-
Thiols: Synthesis of thioethers.
-
Carboxylates: Formation of esters.
-
Cyanide: Introduction of a nitrile group, which can be further elaborated.
This versatility makes the compound a key starting material for creating libraries of derivatives for structure-activity relationship (SAR) studies.
Applications in Drug Discovery and Development
The 1,2,3-thiadiazole scaffold is a "privileged structure" in medicinal chemistry, known to be present in compounds with a wide range of biological activities.[10] The title compound, as a reactive intermediate, provides a direct route to novel thiadiazole-containing drug candidates.
Anticancer Potential
Numerous studies have highlighted the potent anticancer activity of 1,2,3- and 1,3,4-thiadiazole derivatives.[11][12] These compounds have been shown to inhibit various cancer cell lines, including breast, colon, and renal cancer.
| Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference Drug | IC₅₀ (µM) | Reference |
| D-ring fused 1,2,3-thiadiazole | T47D (Breast) | 0.042 - 0.058 | Doxorubicin | 0.04 | [13] |
| Spiro-thiadiazole-carboxamide | RXF393 (Renal) | 7.01 ± 0.39 | Doxorubicin | 13.54 ± 0.82 | [13] |
| 4-(Bromophenyl)thiazole derivative | MCF7 (Breast) | 10.5 | 5-Fluorouracil | 5.2 | [14] |
The bromomethyl functionality of 4-[4-(Bromomethyl)Phenyl]-1,2,3-Thiadiazole allows for its incorporation into larger molecules designed to target specific pathways involved in cancer progression. For example, it can be used to tether the thiadiazole pharmacophore to molecules that bind to specific enzymes or receptors.
Antimicrobial Activity
Thiadiazole derivatives have also demonstrated significant antibacterial and antifungal properties.[2][15] The presence of a halogenated phenyl ring, as in the case of this compound's bromo-functionalized precursor, has been shown to enhance antimicrobial efficacy.[16] By using the bromomethyl handle to attach this scaffold to other known antimicrobial agents or to groups that enhance cell permeability, novel and more potent antimicrobial compounds can be developed. For instance, some thiadiazole derivatives have shown minimum inhibitory concentrations (MIC) in the low microgram per milliliter range against pathogenic bacteria and fungi.[15]
Safety, Handling, and Storage
As a reactive benzylic bromide and a heterocyclic compound, 4-[4-(Bromomethyl)Phenyl]-1,2,3-Thiadiazole requires careful handling.
-
Hazards: Based on data for similar compounds like 4-bromobenzyl bromide, this compound is expected to be corrosive and a lachrymator (causes tearing). It is likely to cause severe skin burns and eye damage. It may also be harmful if swallowed and cause respiratory irritation.[17]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases, oxidizing agents, and amines.
-
Disposal: Dispose of waste in accordance with local, regional, and national regulations for hazardous chemical waste.
Conclusion
4-[4-(Bromomethyl)Phenyl]-1,2,3-Thiadiazole is a high-value synthetic intermediate with significant potential in drug discovery and development. Its combination of a biologically active thiadiazole core and a highly reactive bromomethyl group provides a versatile platform for the synthesis of novel compounds with potential therapeutic applications, particularly in oncology and infectious diseases. While detailed characterization data for this specific molecule is sparse in the public domain, its properties and reactivity can be confidently inferred from closely related structures. This guide provides a solid foundation for researchers looking to utilize this potent building block in their synthetic and medicinal chemistry endeavors.
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